Dpp1-IN-1

Description

Enzymatic Classification and Functional Overview of Dipeptidyl Peptidases

DPP1/Cathepsin C is classified as a lysosomal cysteine peptidase. oaepublish.comresearchgate.netmdpi.commybiosource.com It belongs to the papain-like family of cysteine peptidases, specifically categorized under family C1, clan CA in the MEROPS database. oaepublish.commdpi.comrndsystems.com The enzyme is also widely recognized by its alternative name, dipeptidyl-peptidase I (DPPI), and holds the EC number 3.4.14.1. oaepublish.comgoogle.comresearchgate.netmdpi.commybiosource.comrndsystems.comcore.ac.uk

The primary enzymatic function of DPP1 is to sequentially remove dipeptides from the free N-termini of proteins and peptides, exhibiting dipeptidyl aminopeptidase (B13392206) activity. oaepublish.commdpi.commybiosource.comrndsystems.combham.ac.ukfrontiersin.org While possessing broad substrate specificity, DPP1 demonstrates certain limitations, notably its inability to cleave a basic amino acid (Arginine or Lysine) in the N-terminal position or Proline on either side of the scissile bond. mybiosource.comrndsystems.com The enzyme's activity is dependent on the presence of halide ions. mdpi.com

Mature mammalian DPP1 is structurally distinct within its family, functioning as a homotetramer composed of four identical subunits. google.commdpi.com Each subunit is derived from the proteolytic cleavage of a single precursor and comprises an N-terminal fragment (exclusion domain), a heavy chain, and a light chain, which together form the papain-like catalytic domain. oaepublish.comgoogle.commdpi.commybiosource.comrndsystems.com The unique exclusion domain is integral to the enzyme's tetramerization and contributes significantly to its characteristic dipeptidyl aminopeptidase activity by controlling substrate access to the active site. oaepublish.commdpi.com DPP1 is synthesized as a single-chain monomeric proenzyme and undergoes activation through proteolytic processing, a process that may involve other cysteine cathepsins such as Cathepsin L. mdpi.comrndsystems.combham.ac.ukfrontiersin.org

Physiological Roles and Endogenous Substrates of DPP1/Cathepsin C

DPP1 is a widely distributed enzyme, found in various tissues and cell types throughout the body. oaepublish.comgoogle.comthno.orgresearchgate.netguidetoimmunopharmacology.org High expression levels are observed in organs such as the lung, kidney, liver, and spleen, as well as in bone marrow. oaepublish.comgoogle.comthno.orgresearchgate.netguidetoimmunopharmacology.org It is notably present and active in numerous immune cells, including neutrophils, monocytes, mast cells, basophils, natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and macrophages. core.ac.ukfrontiersin.orgthno.orgresearchgate.net Beyond its well-established role in lysosomal degradation, DPP1 is a key enzyme in the activation of a specific subset of granule-associated serine proteases within these immune cells. oaepublish.comgoogle.comresearchgate.netmybiosource.comrndsystems.comcore.ac.ukbham.ac.ukfrontiersin.orgfrontiersin.orgthno.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov

DPP1 mediates the constitutive activation of these serine proteases in hematopoietic precursor cells by removing inhibitory N-terminal activation dipeptides from their zymogen forms. researchgate.netmybiosource.comrndsystems.combham.ac.ukfrontiersin.orgthno.orgresearchgate.netresearchgate.netnih.govnih.gov Key endogenous substrates of DPP1 include the zymogens of neutrophil serine proteases such as neutrophil elastase (NE), cathepsin G (CatG), proteinase 3 (PR3), and neutrophil serine protease 4 (NSP4). google.comresearchgate.netmybiosource.comrndsystems.comcore.ac.ukbham.ac.ukfrontiersin.orgfrontiersin.orgthno.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov It also activates mast cell chymase and tryptase, and lymphocyte granzymes A and B found in CTLs and NK cells. google.comresearchgate.netmybiosource.comrndsystems.comcore.ac.ukbham.ac.ukfrontiersin.orgfrontiersin.orgthno.orgresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov While the activation of these granule-associated serine proteases is the most extensively characterized function, DPP1 can also activate other proteins like neuraminidase and factor XIII. It can process peptide hormones and synthetic peptides, acting as both an exopeptidase and, in some contexts, an endopeptidase. mybiosource.combham.ac.uk The full spectrum of DPP1's endogenous substrates beyond the well-known serine proteases is still being elucidated. bham.ac.ukthno.org

DPP1's involvement extends to other cellular processes. It may play a role in the permeabilization of the lysosomal membrane, potentially contributing to the release of lysosomal hydrolases into the cytosol. oaepublish.com In the skin, DPP1 is highly expressed and may be involved in keratinocyte desquamation. nih.gov Furthermore, it has been suggested to promote microglia M1 polarization in the brain. oaepublish.com While primarily an intracellular enzyme, mature DPP1 can be secreted by activated myeloid cells and certain non-leukocytic cell types, although the precise functional role of extracellular DPP1 remains an area of ongoing research. thno.orgnih.gov Notably, secreted DPP1 from tumor cells has been implicated in promoting neutrophil recruitment during breast cancer lung metastasis. oaepublish.comfrontiersin.org

Below is a table summarizing some of the key endogenous substrates activated by DPP1:

| Substrate Zymogen | Activated Enzyme | Cell Type(s) |

| Pro-Neutrophil Elastase | Neutrophil Elastase | Neutrophils |

| Pro-Cathepsin G | Cathepsin G | Neutrophils, Mast Cells, Macrophages |

| Pro-Proteinase 3 | Proteinase 3 | Neutrophils |

| Pro-NSP4 | NSP4 | Neutrophils |

| Pro-Chymase | Chymase | Mast Cells |

| Pro-Tryptase | Tryptase | Mast Cells |

| Pro-Granzyme A | Granzyme A | Cytotoxic T Lymphocytes, Natural Killer Cells |

| Pro-Granzyme B | Granzyme B | Cytotoxic T Lymphocytes, Natural Killer Cells |

| Pro-Neuraminidase | Neuraminidase | Not specified in sources |

| Pro-Factor XIII | Factor XIII | Not specified in sources |

DPP1 has been identified as playing a role in programmed cell death, or apoptosis. researchgate.netmybiosource.comnih.gov Studies have indicated that the downregulation of CTSC, the gene encoding DPP1, can affect apoptosis. researchgate.net One potential mechanism for this involvement is through the enzyme's role in the permeabilization of the lysosomal membrane, which can lead to the release of lysosomal hydrolases into the cytosol, ultimately triggering caspase-dependent apoptotic cell death. oaepublish.com Furthermore, as a lysosomal protease, DPP1 is involved in the broader cellular processes of protein and organelle recycling, which are intrinsically linked to cell fate decisions like apoptosis. medchemexpress.com

While the activation of granule-associated serine proteases is the most prominent function of DPP1, there is some indication that it may also be involved in the processing of other biologically active peptides. In the context of methods for disease detection that utilize protease activity, DPP1 has been mentioned as a protease capable of processing substrates that could include growth factors, chemokines, neuropeptides, and vasoactive peptides. google.com Additionally, some cathepsins, along with other proteases like dipeptidyl peptidase 4 (DPP4) and metalloproteases, are known to convert receptor agonists into antagonists and vice versa, suggesting a potential, though less characterized, role for DPP1 in modulating the activity of such peptides. medchemexpress.com However, detailed research findings specifically demonstrating DPP1's direct and significant processing of a wide range of these peptide classes as a primary physiological function are not as extensively documented as its role in serine protease activation.

Structure

2D Structure

3D Structure

Properties

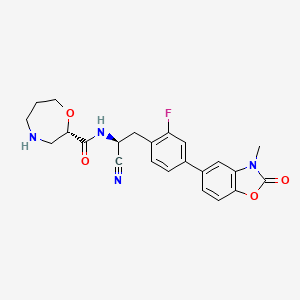

Molecular Formula |

C23H23FN4O4 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide |

InChI |

InChI=1S/C23H23FN4O4/c1-28-19-11-15(5-6-20(19)32-23(28)30)14-3-4-16(18(24)10-14)9-17(12-25)27-22(29)21-13-26-7-2-8-31-21/h3-6,10-11,17,21,26H,2,7-9,13H2,1H3,(H,27,29)/t17-,21-/m0/s1 |

InChI Key |

ONJDRXNRBKHINH-UWJYYQICSA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)F)OC1=O |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)F)OC1=O |

Origin of Product |

United States |

Dpp1 in 1: Characterization As a Potent Dipeptidyl Peptidase 1 Inhibitor

Nomenclatural Aspects and Identified Synonyms of Dpp1-IN-1 (e.g., Florensocatib)

This compound is a chemical compound that has been identified and characterized as an inhibitor of dipeptidyl peptidase 1. Based on available information, one identified synonym for a potent DPP1 inhibitor is Florensocatib. probechem.commedchemexpress.com Florensocatib is described as a highly potent, reversible, and selective inhibitor of DPP1 (cathepsin C, CatC). probechem.com Another related compound undergoing clinical investigation as a reversible DPP1 inhibitor is brensocatib (B605779), also known by the synonyms AZD7986 and INS1007. respiratory-therapy.comnih.gov While this compound and Florensocatib are both described as DPP1 inhibitors, specific details confirming this compound as an exact synonym for Florensocatib across all contexts require further verification from definitive chemical nomenclature databases or primary literature. However, Florensocatib is presented as a potent DPP1 inhibitor in various research contexts. probechem.commedchemexpress.com

Mechanism of Action: Selective Inhibition of DPP1/Cathepsin C

The primary mechanism of action of this compound, and other compounds like Florensocatib and brensocatib, is the selective inhibition of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CatC). assaygenie.compatsnap.comfrontiersin.orgnih.govnih.govprobechem.commedchemexpress.comnih.gov DPP1 is a cysteine protease responsible for cleaving the N-terminal dipeptide from the zymogen forms of several serine proteases, which is a crucial step in their activation. frontiersin.orgnih.govfrontiersin.orgnih.gov By inhibiting DPP1, these compounds prevent the maturation and subsequent activation of key NSPs such as neutrophil elastase, proteinase 3, and cathepsin G. patsnap.comfrontiersin.orgnih.govnih.gov This inhibition leads to a reduction in the activity of these proteases, which are involved in immune responses and can contribute to tissue damage when excessively active. patsnap.comfrontiersin.orgnih.gov

DPP1 functions as an exopeptidase, removing dipeptide moieties from the N-terminus of target proteins. nih.govnih.govuniprot.org Its active site contains a catalytic cysteine residue and requires a chloride ion for activity. nih.govuniprot.org The enzyme has an exclusion domain that contributes to its dipeptidyl peptidase activity and controls its tetramerization during maturation. nih.govoaepublish.com Inhibitors like this compound are designed to bind to the active site of DPP1, thereby blocking its enzymatic function and preventing the activation of its downstream substrates, the NSPs. patsnap.comnih.gov This selective inhibition of DPP1 is a targeted approach to modulate the activity of multiple inflammatory mediators simultaneously. nih.govspringermedizin.de

Characterization of Binding Affinity and Inhibition Potency of this compound

Characterization of DPP1 inhibitors involves determining their binding affinity to the enzyme and their potency in inhibiting its activity. Potency is often measured by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by half. Selectivity against other related proteases is also a crucial aspect of characterization.

While specific binding affinity (e.g., Ki or Kd values) and IC50 data directly attributed to "this compound" in isolation were not extensively found in the search results, data for related potent DPP1 inhibitors like Florensocatib and BI 1291583 (another potent CatC inhibitor) provide context for the expected potency of such compounds.

Florensocatib is reported as a potent DPP1 inhibitor with an IC50 of 1.6 nM for DPP1. medchemexpress.com It is described as highly potent, reversible, and selective. probechem.com

BI 1291583 is characterized as a potent and selective inhibitor of CatC (DPP1) with an IC50 of 0.9 nM in a biochemical assay. nih.govboehringer-ingelheim.com This compound demonstrated high selectivity, showing over 7000-fold selectivity for CatC compared to related cathepsins. boehringer-ingelheim.com It also inhibited the production of active NE in U937 cells with an IC50 of 0.7 nM. boehringer-ingelheim.com

Another potent CatC inhibitor, BI-9740, displayed an IC50 of 1.8 nM in a biochemical human CatC assay and inhibited NE activity in U937 cell lysate with an IC50 of 5.4 nM. opnme.com BI-9740 also showed excellent selectivity against other cathepsins. opnme.com

Based on the characterization of similar potent DPP1 inhibitors, this compound is expected to exhibit comparable low nanomolar potency against DPP1 and a favorable selectivity profile.

Here is a table summarizing some inhibition data for related DPP1 inhibitors:

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity |

| Florensocatib | DPP1/CatC | Not specified | 1.6 | Highly selective probechem.com |

| BI 1291583 | CatC (DPP1) | Biochemical | 0.9 | >7000-fold vs related cathepsins boehringer-ingelheim.com |

| BI 1291583 | NE (in U937 cells) | Cell-based | 0.7 | - |

| BI-9740 | CatC (DPP1) | Biochemical | 1.8 | Excellent selectivity vs related cathepsins opnme.com |

| BI-9740 | NE (in U937 lysate) | Cell-based | 5.4 | - |

Preclinical Pharmacological Investigation of Dpp1 in 1

In Vitro Studies on Dpp1-IN-1 Efficacy and Selectivity

In vitro studies are crucial for characterizing the direct effects of a compound on its target enzyme and assessing its specificity. For this compound, these studies aim to understand its inhibitory potency against DPP1 and its selectivity profile compared to other proteases.

Enzyme Kinetic Analysis of DPP1 Inhibition by this compound

Enzyme kinetic analysis provides quantitative data on how an inhibitor interacts with its target enzyme. This involves determining parameters such as the half-maximal inhibitory concentration (IC50) and exploring the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). While specific kinetic parameters for this compound were not explicitly detailed in the search results, studies on other DPP1 inhibitors, such as brensocatib (B605779) (also known as AZD7986 and INS1007) and BI 1291583, provide context for the types of analyses conducted. These studies typically involve incubating the enzyme with varying concentrations of the inhibitor and a suitable substrate, then measuring the reaction rate. nih.govcmu.edu The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. researchgate.net

Cellular Assays for this compound Activity and Specificity Profiles

Cellular assays are used to evaluate the activity of this compound in a more biologically relevant context, such as within cells expressing DPP1. These assays can assess the compound's ability to inhibit DPP1 activity within the cellular environment and its effects on downstream processes. For DPP1 inhibitors, a key cellular assay involves measuring the inhibition of NSP activation in neutrophils or neutrophil precursor cells. nih.govnih.gov

Studies on related DPP1 inhibitors have utilized cell-based fluorescence assays to measure DPP1 activity using fluorogenic substrates that are cleaved by the enzyme. nih.govresearchgate.net Inhibition of DPP1 by the compound would result in a decrease in fluorescence. researchgate.net These assays can be performed in cell lines like human THP-1 cells. nih.gov

Specificity profiles are also assessed in cellular settings to determine if this compound affects other cellular processes or targets. For instance, studies on brensocatib investigated its effects on granzyme activation in cytotoxic T lymphocytes (CTL) and natural killer (NK) cells, as DPP1 can also play a role in activating some granzymes. frontiersin.org These studies are crucial to understand potential off-target effects.

Elucidation of this compound's Modulation of Downstream Cellular Pathways

Inhibiting DPP1 is expected to modulate downstream cellular pathways primarily by reducing the activation of NSPs. Active NSPs are involved in various cellular processes, including pathogen destruction, inflammatory mediation, and tissue remodeling. researchgate.net By inhibiting DPP1, this compound would reduce the levels of active NE, PR3, and CatG. nih.govnih.gov This reduction in NSP activity is anticipated to impact neutrophil function, potentially reducing degranulation and the formation of neutrophil extracellular traps (NETs), which are involved in inflammation. researchgate.netnih.gov

Preclinical data on other DPP1 inhibitors have shown a concentration-dependent inhibition of NE activation in cell lines and dose-dependent inhibition of NE and PR3 activity in bronchoalveolar lavage fluid (BALF) neutrophils in animal models. nih.gov This indicates that DPP1 inhibition by compounds like this compound can effectively reduce the downstream activation of key inflammatory mediators within cells.

In Vivo Assessment of this compound in Experimental Disease Models

In vivo studies are essential to evaluate the pharmacological properties of this compound in living organisms, including its absorption, distribution, metabolism, and excretion (pharmacokinetics) and its therapeutic effects in disease models (efficacy).

Pharmacokinetic Profiling of this compound, Including Bioavailability Characteristics

Pharmacokinetic (PK) profiling of this compound involves studying how the compound is handled by the body over time. This includes its absorption into the bloodstream, distribution to various tissues, metabolism by enzymes, and excretion from the body. Bioavailability, a key aspect of PK, refers to the proportion of the administered dose that reaches the systemic circulation in an unchanged form. nih.gov

Studies on other DPP1 inhibitors like brensocatib and AZD5248 have investigated their oral bioavailability in preclinical species such as rats, mice, and dogs. nih.govresearchgate.net These studies typically involve administering the compound via different routes (e.g., oral and intravenous) and measuring plasma concentrations over time to determine parameters like half-life, clearance, and volume of distribution. researchgate.net Adequate bioavailability is crucial for an orally administered drug to reach therapeutic concentrations at the target site. Preclinical data for HSK31858, another DPP1 inhibitor, have reportedly shown favorable pharmacokinetic properties and bioavailability in vivo compared to brensocatib, based on patent information. eurekalert.org

Data Table: Illustrative Preclinical Pharmacokinetic Parameters (Based on related DPP1 inhibitors)

| Parameter | Species | Value | Source Type (Illustrative) |

| Bioavailability | Rat | High | Preclinical Study |

| Clearance | Rat | Low | Preclinical Study |

| Volume of Distribution | Rat | Moderate | Preclinical Study |

| Half-life | Rat | Several hours | Preclinical Study |

Efficacy Studies of this compound in Inflammatory Disease Models

Preclinical efficacy studies evaluate the therapeutic potential of this compound in animal models that mimic human inflammatory diseases where NSP activity is believed to play a significant role. These models can include those for rheumatoid arthritis or inflammatory lung diseases like bronchiectasis. nih.govdntb.gov.ua

Studies on brensocatib, for instance, have demonstrated efficacy in reducing disease severity in rodent models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rats and the collagen antibody-induced arthritis (CAIA) model in mice. dntb.gov.ua In these models, brensocatib treatment significantly improved disease scores and reduced bone marrow NSP levels. dntb.gov.ua

Another key area for DPP1 inhibitors is inflammatory lung diseases. Preclinical studies with inhibitors like BI 1291583 have shown dose-dependent inhibition of NE and PR3 activity in BALF neutrophils in a mouse LPS-challenge model, which is used to induce lung inflammation. nih.gov These findings support the potential of DPP1 inhibition to attenuate inflammation in the lungs.

While direct efficacy data for this compound in specific disease models were not found, the preclinical success of other DPP1 inhibitors in reducing NSP activity and improving outcomes in inflammatory models suggests that this compound, if it is a potent and selective DPP1 inhibitor, would likely be evaluated in similar experimental systems to demonstrate its therapeutic potential. The observed reduction in NSP levels in bone marrow and inflammatory sites in studies with related compounds highlights a key mechanism by which this compound is expected to exert its therapeutic effects in vivo. nih.govdntb.gov.ua

Data Table: Illustrative Preclinical Efficacy Findings (Based on related DPP1 inhibitors)

| Disease Model | Species | Key Finding | Source Type (Illustrative) |

| Collagen-Induced Arthritis | Rat | Significant reduction in disease score | Preclinical Study |

| Collagen Antibody-Induced Arthritis | Mouse | Significant reduction in disease score | Preclinical Study |

| LPS-Challenge Model | Mouse | Dose-dependent inhibition of BALF NE and PR3 activity | Preclinical Study |

Investigation of this compound in Respiratory Disease Models, Specifically Bronchiectasis

Bronchiectasis is a chronic inflammatory airway disease characterized by persistent infection and inflammation, leading to irreversible dilation of the bronchi nih.govsenescence.info. Neutrophilic inflammation is a prominent feature of bronchiectasis, with excessive activity of NSPs contributing significantly to airway damage and disease progression dntb.gov.uasenescence.inforesearchgate.net. Given the central role of DPP1 in activating NSPs, this compound (also referred to as AZD7986 and subsequently INS1007 and brensocatib in various contexts) has been investigated in preclinical models relevant to bronchiectasis nih.govsenescence.infonih.govfigshare.com.

Preclinical studies have demonstrated that this compound can effectively and reversibly inhibit DPP1 activity nih.gov. This inhibition leads to a reduction in the activation of NSPs within maturing neutrophils nih.gov. Studies have shown a concentration-dependent inhibition of NE activation in cell-based models and dose-dependent inhibition of NE and PR3 activity in bronchoalveolar lavage fluid (BALF) neutrophils in in vivo models, such as a lipopolysaccharide (LPS)-challenge model in mice . For instance, one preclinical study indicated dose-dependent inhibition of NE and PR3 activity of up to 97% and 99%, respectively, in BALF neutrophils in an LPS-challenge mouse model following administration of a DPP1 inhibitor .

The rationale for investigating this compound in bronchiectasis models is strongly supported by the understanding that excessive NSP activity, particularly NE, is associated with increased exacerbations, decline in lung function, and mortality in patients with this condition dntb.gov.uaresearchgate.net. By inhibiting DPP1, this compound aims to reduce the pool of active NSPs available to cause damage in the airways dntb.gov.uanih.gov. Preclinical data confirm that reducing the activation of DPP1's substrates, the NSPs, can reduce NSP-mediated damage guidetoimmunopharmacology.org.

While specific detailed preclinical data tables for this compound in bronchiectasis models were not extensively provided in the search results, the consistent reporting across multiple sources regarding its mechanism of inhibiting DPP1 and subsequent NSP activation in preclinical settings provides the foundational evidence for its investigation in this indication nih.govdntb.gov.uaguidetoimmunopharmacology.orgnih.gov. The preclinical findings demonstrating effective DPP1 inhibition and reduced NSP activity provided the basis for subsequent clinical evaluation in bronchiectasis patients nih.govsenescence.inforesearchgate.netnih.gov.

Exploration of this compound in Other Disease Models Associated with DPP1 Activity

The involvement of DPP1 and its downstream NSPs extends beyond bronchiectasis, implicating DPP1 inhibition as a potential therapeutic approach in a range of other neutrophil-mediated inflammatory diseases guidetoimmunopharmacology.org. Preclinical exploration, or the scientific rationale derived from preclinical understanding, suggests the potential for this compound or other DPP1 inhibitors in conditions where aberrant NSP activity contributes to pathology.

Conditions associated with dysregulated NSP activity include chronic obstructive pulmonary disease (COPD), alpha-1 antitrypsin deficiency (AATD), cystic fibrosis (CF), asthma, and certain cancers guidetoimmunopharmacology.orgresearchgate.netfishersci.caguidetopharmacology.orgeurofinsdiscovery.com. In these diseases, excessive NSP activity can lead to tissue damage, inflammation, and impaired host defense guidetoimmunopharmacology.org.

Preclinical data, often utilizing genetic inactivation of DPP1 or pharmacological inhibition with compounds including those related to this compound, have provided insights into the broader potential of DPP1 inhibition. For instance, studies in DPP1 knockout mice have shown protection from NSP-mediated damage, suggesting that DPP1 is an attractive therapeutic target for NSP-mediated pathologies .

While detailed preclinical studies specifically using this compound in every one of these disease models were not comprehensively available, the preclinical evidence establishing this compound as a potent inhibitor of DPP1 and thus a reducer of active NSPs supports the exploration of its therapeutic potential in any disease where excessive NSP activity is a key driver of pathology guidetoimmunopharmacology.org. The understanding of DPP1's role in activating key inflammatory mediators provides the preclinical rationale for investigating its inhibitors in diverse neutrophil-driven conditions guidetoimmunopharmacology.org.

Furthermore, DPP1 has been implicated in other biological processes. For example, DPP1 has been suggested to play a role in mast cell degranulation and the activation of mast-cell proteases like tryptase and chymase, which are involved in allergic diseases such as asthma and allergic rhinitis nih.gov. Preclinical studies exploring DPP1 inhibitors in models of asthma have been conducted, based on the enzyme's role in activating these mast cell proteases nih.gov.

DPP1 expression has also been noted in certain cancers, and preclinical investigations have explored the potential role of DPP1 in tumor growth and metastasis researchgate.net. While the precise role can vary depending on the cancer type, preclinical findings suggesting a link between DPP1 expression and outcomes in some cancers, along with the involvement of neutrophils and NETs (Neutrophil Extracellular Traps) which release NSPs, provide a preclinical basis for exploring DPP1 inhibition in oncology researchgate.net.

These preclinical insights into the multifaceted roles of DPP1 and the impact of its inhibition on NSP activity provide the scientific foundation for exploring the therapeutic utility of compounds like this compound in a range of diseases beyond bronchiectasis where aberrant protease activity is a contributing factor.

Synthetic Chemistry and Structure Activity Relationship Sar of Dpp1 in 1 and Its Analogues

Methodologies for the Synthesis of Dpp1-IN-1 and Related Chemical Entities

The synthesis of DPP1 inhibitors, including those structurally related to this compound, often involves multi-step procedures to construct the complex molecular architecture. Patents covering oxazepane-2-carboxamide compounds, a class that includes this compound, describe general synthetic approaches. google.comgoogleapis.comgoogle.com These methods typically involve the coupling of key intermediates to form the core structure.

For instance, the synthesis of certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide compounds involves reacting a compound of a specific formula with another intermediate. googleapis.com A described intermediate synthesis involves the reaction of (S)-methyl oxirane-2-carboxylate with dibenzylamine (B1670424) to yield methyl(2S)-3-(dibenzylamino)-2-hydroxypropanoate. google.com Stereoselective synthesis techniques can be employed to control the stereochemistry of the resulting compounds. google.com

Specific to this compound (Florensocatib), a patent application WO2023160579A1 details the preparation methods for different polymorphic forms of a compound represented by formula I, which corresponds to this compound. medchemexpress.comgoogle.comgoogle.com While the detailed synthetic steps for the free base of this compound might be described in a priority application (PCT/CN2020/114500) referenced in WO2023160579A1, the latter patent focuses on the crystallization methods to obtain specific polymorphs. google.com These methods involve suspending and stirring the free base in solvents such as water or alcoholic solvents (e.g., methanol, ethanol, propanol, isopropanol) under controlled temperature conditions to induce crystallization of specific forms. google.com

Elucidation of Structure-Activity Relationships for Optimized DPP1 Inhibition

The structure-activity relationship (SAR) studies aim to identify how modifications to a molecule's chemical structure affect its biological activity. wikipedia.orglongdom.org For DPP1 inhibitors, SAR analysis focuses on how different chemical groups interact with the enzyme's active site to influence inhibitory potency and selectivity. longdom.orgwho.int

This compound has been reported as a potent DPP1 inhibitor with an IC₅₀ value of 1.6 nM. medchemexpress.comyoutube.comgoogle.com This high potency suggests favorable interactions with the DPP1 enzyme. General SAR principles for DPP1 inhibitors highlight the importance of interactions within the enzyme's active site, which includes an S1 pocket and a large, enclosed S2 pocket. frontiersin.orggoogle.com Studies on related classes of DPP1 inhibitors, such as pyrrolidine (B122466) amino nitriles, have shown that interactions within the S2 pocket, including those mediated by a network of water molecules, significantly contribute to potency. google.comgoogle.comnih.govmedchemexpress.com

Patents covering oxazepane-2-carboxamide DPP1 inhibitors, the structural class of this compound, likely contain detailed SAR data exploring the impact of various substituents on the oxazepane ring, the biphenyl (B1667301) moiety, and the cyanoethyl group on DPP1 inhibitory activity. These studies guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties. google.comgoogleapis.comgoogle.com

Patent Landscape and Novel Synthetic Approaches Pertaining to this compound

The patent landscape surrounding DPP1 inhibitors, including this compound, is extensive, reflecting the significant interest in targeting this enzyme for therapeutic purposes. Several patents cover nitrile derivatives as DPP1 inhibitors. google.com

Relevant patents specifically related to the structural class of this compound (oxazepane-2-carboxamides) include US9522894B2 and US11655223. google.comgoogleapis.com These patents, assigned to AstraZeneca (an entity also associated with the related DPP1 inhibitor Brensocatib), claim various substituted oxazepane compounds as DPP1 inhibitors and describe processes for their preparation. google.comgoogleapis.com Another European patent, EP3744714B1, also covers similar (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide compounds as DPP1 inhibitors and their synthesis. google.com

A more recent patent, WO2023160579A1, specifically addresses polymorphs of the compound of formula I, which is this compound (Florensocatib). medchemexpress.comgoogle.comgoogle.com This patent, filed by Sichuan Hisco Pharmaceutical Co., Ltd., discloses specific crystal forms (Form B, Form C, and Form D) of this compound and their preparation methods. google.com This indicates ongoing research and intellectual property development related to the solid-state properties of this compound. Novel synthetic approaches within these patents often focus on efficient and scalable routes for the production of these complex molecules and their intermediates, including stereoselective methods. googleapis.comgoogle.com

Polymorphism and Solid-State Characterization of this compound Forms

Polymorphism refers to the ability of a solid substance to exist in more than one crystalline form. nih.govnih.gov Different polymorphs of a drug can have distinct physical properties, including melting point, solubility, dissolution rate, and stability, which can impact their manufacturability and bioavailability. nih.govnicoletcz.czperkinelmer.com.arnih.gov Solid-state characterization is therefore crucial in pharmaceutical development. nih.govgoogleapis.com

This compound is known to exist in different solid forms, including a hydrate (B1144303) form. youtube.comgoogle.com The patent WO2023160579A1 explicitly discloses the existence of multiple crystal forms of this compound (compound of formula I), specifically designating them as Crystal Form B, Crystal Form C, and Crystal Form D. google.com

According to the patent, these polymorphic forms possess advantageous characteristics such as high purity, good solubility, stable physical and chemical properties, high temperature resistance, high humidity resistance, strong illumination resistance, and low hygroscopicity. google.com

Therapeutic Potential and Translational Research Directions for Dpp1 in 1

Preclinical Therapeutic Implications of DPP1 Inhibition by Dpp1-IN-1 in Targeted Pathologies

Preclinical studies investigating DPP1 inhibitors, including compounds like AZD7986 (later known as brensocatib (B605779) and INS1007) and HSK31858, have demonstrated the potential of this therapeutic approach in various disease models. Inhibition of DPP1 in preclinical settings has been shown to reduce the activation of neutrophil serine proteases. nih.govinsmed.com This reduction in protease activity is hypothesized to be beneficial in conditions characterized by excessive neutrophilic inflammation. nih.govresearchgate.net

Diseases where preclinical data support the investigation of DPP1 inhibition include chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), bronchiectasis, cystic fibrosis, and alpha-1 antitrypsin deficiency. patsnap.comnih.govresearchgate.net Autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus are also considered potential targets. patsnap.com Furthermore, some research suggests a potential role for DPP1 inhibitors in certain types of cancer, where neutrophil-derived proteases may contribute to tumor progression. patsnap.com

Preclinical data for HSK31858, another DPP1 inhibitor, have been reported to show comparable or superior inhibitory potency on NE activities in rat models compared to brensocatib. eurekalert.orgresearchgate.net These findings support the continued exploration of DPP1 inhibitors like this compound for their therapeutic potential in neutrophil-mediated inflammatory diseases. researchgate.net

Role of this compound in Modulating Immune and Inflammatory Responses

This compound, as a DPP1 inhibitor, is expected to modulate immune and inflammatory responses primarily by inhibiting the activation of key serine proteases in immune cells. patsnap.comnih.gov DPP1 is crucial for activating proteases in neutrophils, which are central players in the innate immune response and inflammation. patsnap.comnih.gov By inhibiting DPP1, this compound can reduce the activity of neutrophil elastase, proteinase 3, and cathepsin G, thereby potentially controlling inflammation and mitigating tissue damage caused by overactive neutrophils. patsnap.com

DPP1 is also involved in activating proteases in mast cells, such as tryptase and chymase, which are important mediators of allergic diseases and inflammation. ekb.eg Inhibition of DPP1 may therefore also impact mast cell-mediated inflammatory responses. ekb.eg While DPP1 is involved in activating granzyme serine proteases in cytotoxic T lymphocytes and natural killer cells, studies suggest that pharmacological inhibition of DPP1 may not block granzyme-mediated target cell killing in vitro. nih.gov This suggests a degree of specificity in the impact of DPP1 inhibition on different immune cell types and their functions.

The modulation of immune and inflammatory responses by DPP1 inhibition is a key mechanism underlying the potential therapeutic benefits in various inflammatory and autoimmune diseases. patsnap.comnih.gov

Comparative Analysis of this compound with Other Dipeptidyl Peptidase Inhibitors

This compound belongs to the class of dipeptidyl peptidase inhibitors, but it specifically targets DPP1. Other dipeptidyl peptidases, such as DPP4, are targeted by a different class of inhibitors (gliptins) used primarily for the treatment of type 2 diabetes mellitus. wikipedia.org DPP4 inhibitors work by increasing incretin (B1656795) levels to regulate blood glucose, a mechanism distinct from the inhibition of serine protease activation by DPP1 inhibitors. wikipedia.org

Within the class of DPP1 inhibitors, this compound can be compared to other compounds that have been investigated, such as brensocatib (AZD7986/INS1007) and HSK31858. Brensocatib is a well-studied oral, selective, and reversible inhibitor of DPP1 that has shown promise in clinical trials for bronchiectasis. guidetopharmacology.orgeuropeanpharmaceuticalreview.compharmaphorum.com Preclinical data for HSK31858 suggest it may have comparable or superior in vitro inhibitory activity against DPP1 compared to brensocatib and exhibited better pharmacokinetic properties, bioavailability, and safety in vivo according to patent information. eurekalert.org

Emerging Research Avenues and Untapped Therapeutic Applications for this compound

Emerging research avenues for DPP1 inhibitors, including compounds like this compound, extend beyond the well-studied chronic inflammatory lung diseases. The broad role of neutrophil serine proteases and other DPP1-activated enzymes in various physiological and pathological processes suggests potential in a wider range of conditions.

Possible untapped therapeutic applications could include other inflammatory conditions where neutrophil or mast cell activity plays a significant role. This might encompass certain dermatological conditions characterized by neutrophilic inflammation or gastrointestinal disorders driven by excessive protease activity. patsnap.comnih.gov

Furthermore, the involvement of DPP1 in activating granzymes, despite the in vitro findings regarding cytotoxic lymphocyte killing, warrants further investigation into potential immunomodulatory roles in specific contexts, such as certain infectious diseases or even in modulating the tumor microenvironment beyond the direct impact on tumor growth suggested by current research. patsnap.comnih.gov

Rare genetic disorders involving dysregulated protease activity due to issues related to DPP1 or its substrates could also represent potential therapeutic targets for this compound. patsnap.com The ongoing research into the multifaceted roles of DPP1 and its downstream effectors is expected to uncover additional therapeutic possibilities for DPP1 inhibitors.

Compound Information

| Compound Name | PubChem CID |

| This compound | 162738687 |

| Brensocatib | 118253852 |

| AZD7986 | 118253852 |

| INS1007 | 118253852 |

| HSK31858 | Not available in search results |

| Dipeptidyl Peptidase 1 (DPP1) | Not applicable (enzyme) |

| Cathepsin C (CTSC) | Not applicable (enzyme) |

| Neutrophil Elastase (NE) | Not applicable (enzyme) |

| Proteinase 3 (PR3) | Not applicable (enzyme) |

| Cathepsin G (CatG) | Not applicable (enzyme) |

| Tryptase | Not applicable (enzyme) |

| Chymase | Not applicable (enzyme) |

| Granzyme A | Not applicable (enzyme) |

| Granzyme B | Not applicable (enzyme) |

| Granzyme K | Not applicable (enzyme) |

| Thrombin-cleaved plasminogen activator | Not applicable (enzyme) |

| Dipeptidyl Peptidase 4 (DPP4) | Not applicable (enzyme) |

Data Table Example (Illustrative based on search findings on DPP1 inhibitors)

| Targeted Pathology (Preclinical Model) | DPP1 Inhibitor (Example) | Key Finding | Source (Conceptual) |

| Bronchiectasis (rodent model) | Brensocatib | Reduced NSP activity, improved disease score. | Based on nih.gov |

| Rheumatoid Arthritis (rodent model) | Brensocatib | Reduced bone marrow NSP levels, improved score. | Based on nih.gov |

| LPS-induced lung inflammation (mouse) | BI 1291583 | Dose-dependent inhibition of NE and PR3. | Based on nih.gov |

| Various Inflammatory Diseases | DPP1 Inhibitors (General) | Reduced activation of neutrophil serine proteases. | Based on patsnap.comnih.govresearchgate.net |

Intellectual Property and Research Landscape Surrounding Dpp1 in 1

Comprehensive Analysis of the Patent Landscape for Dpp1-IN-1 and its Applications

The patent landscape surrounding DPP1 inhibitors, including compounds structurally related to or encompassing this compound, is active, reflecting ongoing research and development in this area. Patents have been filed covering nitrile derivatives and other compound classes as DPP1 inhibitors. google.comjustia.com These patents often describe the synthesis of these compounds and their utility in treating diseases mediated by DPP1 activity. google.comjustia.com

For instance, patents such as WO 2004/110988, WO 2009/074829, WO 2010/128324, WO 2012/119941, and WO 2013/041497 relate to various nitrile derivatives and their use as DPP1 inhibitors for conditions like obstructive airway diseases, bronchiectasis, cystic fibrosis, asthma, emphysema, and chronic obstructive pulmonary diseases. google.com More recent patent activity continues to focus on novel DPP1 inhibitors and their potential applications in a range of inflammatory and other diseases. bioworld.com PubChem, a public database of chemical compounds and their biological activities, also provides access to deposited patent identifiers related to this compound. nih.govnih.gov

Current Research and Development Status of this compound (e.g., Discovery Phase)

This compound is listed in public databases, such as PubChem, with information regarding its structure and related records, including biological test results. nih.govnih.gov The deposit and availability dates for this compound in PubChem are listed as January 29, 2024, suggesting a relatively recent entry into publicly accessible databases. nih.gov While the specific development phase of this compound itself (e.g., discovery, preclinical, clinical) is not explicitly detailed in the search results, the broader field of DPP1 inhibitors is actively being researched, with several compounds having progressed to clinical trials. nih.govfrontiersin.orgglobenewswire.com For example, brensocatib (B605779), another DPP1 inhibitor, has reached Phase III clinical trials for non-cystic fibrosis bronchiectasis (NCFB), and HSK31858 is in Phase II trials for the same indication. globenewswire.com This indicates that research into DPP1 inhibition as a therapeutic strategy is well beyond the initial discovery phase for some compounds.

Identification of Key Research Organizations and Collaborators in this compound Development

Research and development in the DPP1 inhibitor space involve various pharmaceutical companies and research organizations. Companies mentioned in the context of DPP1 inhibitor development and related patents include AstraZeneca, which was involved in the initial identification of brensocatib (AZD-7986) through a collaboration with Charles River, a contract research organization (CRO). portico.orgresearchgate.net Insmed later licensed the global exclusive rights to brensocatib (re-named INS-1007). portico.org Haisco Pharmaceutical Group is developing HSK31858, another DPP1 inhibitor, and has entered into a licensing agreement with Chiesi Group for development, manufacturing, and commercialization outside of Greater China. globenewswire.comchiesi.com AstraZeneca has also been assigned patents related to DPP1 inhibitors. justia.com These instances highlight collaborations between pharmaceutical companies and the role of licensing agreements in advancing the development of DPP1 inhibitors. Research institutions are also involved in studying DPP1 biology and the potential of its inhibition. researchgate.netportico.org

Translational Medicine Insights for this compound

Translational medicine in the context of DPP1 inhibitors focuses on bridging basic scientific discoveries with clinical applications. The rationale for targeting DPP1 stems from its crucial role in activating NSPs, which are implicated in the pathogenesis of various inflammatory diseases. patsnap.comresearchgate.netfrontiersin.org Inhibiting DPP1 is expected to reduce the activity of these proteases, thereby mitigating inflammation and tissue damage. patsnap.comresearchgate.net

Clinical trials with DPP1 inhibitors like brensocatib have demonstrated a reduction in NSP activity in patients and have shown potential clinical benefits, such as reducing exacerbations in bronchiectasis. nih.govnih.govfrontiersin.orgnih.gov This provides clinical validation for DPP1 as a therapeutic target in neutrophil-mediated inflammatory diseases. nih.govnih.gov Translational research efforts aim to understand the impact of DPP1 inhibition in patient populations, correlate the reduction in NSP activity with clinical outcomes, and identify specific diseases where DPP1 inhibition can provide significant therapeutic benefit. nih.govyoutube.com The ongoing clinical development of DPP1 inhibitors for conditions like bronchiectasis exemplifies the translational efforts in this field. frontiersin.orgglobenewswire.com

Future Perspectives in Dpp1 in 1 Research

Integration of Dpp1-IN-1 Research with Advancing Biological Methodologies

Future research on this compound will likely integrate with advancing biological methodologies to gain a deeper understanding of its effects and optimize its application. Advanced imaging techniques could be used to visualize the distribution and activity of this compound in target tissues and to monitor the impact of DPP1 inhibition on inflammatory cell infiltration and tissue remodeling in real-time.

The use of sophisticated 'omics' approaches (genomics, proteomics, metabolomics) can help identify biomarkers that predict response to DPP1 inhibition or reveal novel pathways influenced by this compound. For instance, proteomic analysis could quantify the levels of various activated and inactive proteases to precisely assess the degree of DPP1 inhibition and its downstream effects. plos.org Studies have already investigated sputum DPP1 levels and neutrophil counts in relation to airway inflammation and microbiome composition in obstructive airway diseases. ersnet.orgersnet.org

Furthermore, the development of advanced in vitro models, such as organ-on-a-chip systems or 3D tissue cultures, could provide more physiologically relevant platforms to study the efficacy and specificity of this compound before extensive in vivo testing. These models could help to better understand the complex interactions between DPP1 inhibition, neutrophil behavior, and tissue responses in various disease contexts.

| Biological Methodology Integration Areas | Potential Applications in this compound Research |

| Advanced Imaging | Visualizing this compound distribution, monitoring inflammatory cell behavior, assessing tissue remodeling. |

| 'Omics' Approaches (Proteomics, etc.) | Identifying predictive biomarkers, quantifying protease activity, uncovering novel pathways affected by this compound. plos.org |

| Advanced In Vitro Models | Studying efficacy and specificity in physiologically relevant systems, understanding complex cellular interactions. |

| Microbiome Analysis | Investigating the impact of DPP1 inhibition on microbial communities in inflammatory diseases. ersnet.orgersnet.org |

Long-Term Impact of DPP1 Inhibition on Disease Management and Scientific Understanding

The long-term impact of DPP1 inhibition with compounds like this compound could be transformative for the management of neutrophil-mediated inflammatory diseases. By reducing the excessive activity of damaging proteases, DPP1 inhibitors have the potential to slow disease progression, reduce the frequency and severity of exacerbations, and improve patients' quality of life. frontiersin.orgrespiratory-therapy.comdelveinsight.com

For diseases like bronchiectasis, where current treatment options are limited and primarily symptomatic, DPP1 inhibitors represent a potential breakthrough therapy. respiratory-therapy.comdelveinsight.com The positive results from clinical trials of other DPP1 inhibitors suggest that this class of drugs could become a cornerstone in the management of such conditions. frontiersin.orgrespiratory-therapy.comarchbronconeumol.org

Beyond clinical management, research into this compound and DPP1 inhibition will significantly advance the scientific understanding of the role of proteases in inflammation and immunity. It will provide insights into the precise mechanisms by which DPP1 regulates neutrophil function and how its dysregulation contributes to various pathologies. This increased understanding could pave the way for the identification of new therapeutic targets and the development of more refined treatment strategies for inflammatory disorders. The exploration of DPP1's role in areas like cancer progression also highlights the potential for broader scientific impact. frontiersin.orgnih.govresearchgate.net

| Area of Impact | Description |

| Disease Management | Slowing progression, reducing exacerbations, improving quality of life in neutrophil-mediated inflammatory diseases. frontiersin.orgrespiratory-therapy.comdelveinsight.com |

| Therapeutic Landscape | Introducing a new class of drugs for diseases with limited options, potentially becoming standard of care. respiratory-therapy.comdelveinsight.com |

| Scientific Understanding | Deepening knowledge of protease roles in inflammation/immunity, identifying new targets, refining treatment strategies. frontiersin.orgnih.govresearchgate.net |

| Biomarker Development | Identifying markers for disease activity, treatment response, and patient stratification. ersnet.orgersnet.org |

Q & A

Q. What experimental methodologies are recommended to validate the inhibitory efficacy of DPP1-IN-1 against DPP1 in vitro?

To confirm this compound's inhibitory activity, researchers should employ enzymatic assays using recombinant DPP1 under physiologically relevant conditions. Key parameters include:

- IC50 Determination : Measure the half-maximal inhibitory concentration using fluorogenic substrates (e.g., Gly-Phe-AMC) and compare results to known inhibitors like AZD7986 .

- Selectivity Profiling : Test against related proteases (e.g., DPP4, DPP8/9) to rule off-target effects.

- Kinetic Analysis : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition modes . Reference established protocols from enzymology studies to ensure reproducibility .

Q. How can researchers determine the optimal concentration range of this compound for in vivo bronchiectasis models?

- Dose-Response Studies : Start with in vitro IC50 values (e.g., 1.6 nM for this compound hydrate ) and adjust for bioavailability and tissue penetration.

- Pharmacokinetic Profiling : Measure plasma and tissue concentrations post-administration using LC-MS/MS.

- Efficacy Endpoints : Assess neutrophil serine protease activity (e.g., NE, CatG) in bronchoalveolar lavage fluid to correlate inhibition with disease modulation . Include negative controls (vehicle) and positive controls (e.g., gene-knockout models) to validate specificity .

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

- Compound Purity : Verify via HPLC (>95% purity) and characterize using NMR and mass spectrometry .

- Storage Conditions : Store powder at -20°C and solutions at -80°C to prevent degradation .

- Standardized Assays : Adopt consensus protocols for DPP1 activity measurement, including buffer composition (pH 7.4, 37°C) and substrate concentrations .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound efficacy reported across different bronchiectasis models?

- Model-Specific Factors : Compare neutrophil infiltration levels, protease expression profiles, and genetic backgrounds (e.g., ELANE mutations) between models .

- Data Normalization : Use internal controls (e.g., housekeeping proteases) to account for variability in baseline activity.

- Meta-Analysis : Aggregate data from published studies to identify trends or confounding variables (e.g., dosing schedules) . Contradictions may arise from differences in disease etiology or compound metabolism; iterative hypothesis testing is critical .

Q. What strategies can optimize this compound delivery to target neutrophilic inflammation in deep lung tissues?

- Nanoformulation : Encapsulate this compound in lipid nanoparticles to enhance pulmonary retention.

- Inhalation Delivery : Use aerosolized formulations in animal models and measure deposition efficiency via radiolabeling.

- Biodistribution Studies : Track compound localization using fluorescently tagged analogs . Compare outcomes to systemic administration to assess therapeutic advantage .

Q. How can multi-omics approaches elucidate this compound's broader impact on protease-regulated pathways?

- Proteomic Profiling : Perform mass spectrometry on treated vs. untreated samples to identify downstream targets (e.g., IL-1β, IL-18 maturation).

- Transcriptomic Analysis : Use RNA-seq to map this compound's effects on neutrophil activation genes (e.g., MPO, PRTN3).

- Network Pharmacology : Integrate omics data to predict off-target interactions or synergistic pathways . Validate findings with functional assays (e.g., cytokine ELISAs) .

Methodological and Data Management Questions

Q. What frameworks are recommended for designing hypothesis-driven studies with this compound?

- PICO Framework : Define P opulation (e.g., neutrophilic bronchiectasis models), I ntervention (this compound dose), C omparator (vehicle or standard therapy), O utcome (protease activity reduction) .

- FINER Criteria : Ensure the question is F easible, I nteresting, N ovel, E thical, and R elevant to clinical translation .

Q. How should researchers manage and archive data from this compound studies to comply with FAIR principles?

- Metadata Documentation : Include experimental conditions (e.g., temperature, pH), instrument settings, and raw data files.

- Data Repositories : Use domain-specific platforms (e.g., ProteomeXchange for proteomics) with unique digital identifiers (DOIs).

- Access Protocols : Define embargo periods and access rights in Data Management Plans (DMPs) .

Synthesis and Future Directions

Q. What translational challenges must be resolved to advance this compound into clinical trials?

- Toxicology Profiles : Conduct GLP-compliant studies to assess hepatotoxicity and immunogenicity.

- Biomarker Development : Identify surrogate endpoints (e.g., sputum DPP1 activity) for early-phase trials.

- Regulatory Alignment : Align preclinical data with FDA/EMA guidelines for protease inhibitors .

Q. How can computational modeling predict this compound's interactions with DPP1 isoforms or mutants?

- Molecular Dynamics Simulations : Model binding affinity changes caused by DPP1 mutations (e.g., catalytic triad variants).

- Machine Learning : Train algorithms on inhibitor datasets to predict resistance mechanisms.

Cross-validate predictions with crystallography (e.g., X-ray structures of this compound complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.